molecular formula C42H40N2O8 B610644 Sabutoclax CAS No. 1228108-65-3

Sabutoclax

Cat. No.: B610644
CAS No.: 1228108-65-3
M. Wt: 700.8 g/mol
InChI Key: RAYNZUHYMMLQQA-ZEQRLZLVSA-N
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Description

Sabutoclax (BI-97C1) is a synthetic, optically pure apogossypol derivative developed as a pan-BCL-2 family inhibitor. It targets anti-apoptotic proteins BCL-2, BCL-XL, MCL-1, and BFL-1/A1 with IC50 values of 0.32, 0.31, 0.20, and 0.62 µM, respectively . Its mechanism involves disrupting BH3 domain interactions, leading to caspase activation, Bax/Bak-mediated apoptosis, and downregulation of survival pathways like IL-6/STAT3 . Preclinical studies demonstrate efficacy in breast, prostate, and pancreatic cancers, particularly in overcoming drug resistance and eliminating cancer stem cells (CSCs) . This compound also synergizes with therapies like adenovirus-delivered mda-7/IL-24, enhancing cytotoxicity in colorectal and prostate cancers .

Properties

IUPAC Name

2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYNZUHYMMLQQA-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153724
Record name Sabutoclax
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228108-65-3
Record name Sabutoclax
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228108653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sabutoclax
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SABUTOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y89ZRK34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Precursor Synthesis

Apogossypolone serves as the starting material for Sabutoclax synthesis. The preparation of apogossypolone from gossypol involves:

  • Demethylation : Removal of methyl groups from gossypol’s aromatic rings under acidic conditions.

  • Oxidative rearrangement : Conversion of the binaphthyl structure to a tricyclic framework via controlled oxidation.

Subsequent steps to functionalize apogossypolone include:

  • Amide coupling : Reaction of apogossypolone’s carboxylic acid groups with (2R)-2-phenylpropylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Protection/deprotection strategies : Transient protection of hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during amide bond formation.

Purification and Isolation

Crude this compound is purified via:

  • Flash chromatography : Employing silica gel and gradient elution with ethyl acetate/hexane mixtures.

  • Recrystallization : Dissolution in hot ethanol followed by slow cooling to yield crystalline product.

ParameterValue/MethodSource
Purity>98.00% (HPLC)
Crystallization SolventEthanol
Storage Temperature-20°C (desiccated)

Physicochemical Characterization

Solubility and Formulation

This compound exhibits limited aqueous solubility but is highly soluble in organic solvents:

SolventSolubility (mg/mL)Conditions
DMSO≥205.6Room temperature
Ethanol≥98.2Ultrasonic assistance
WaterInsoluble-

For in vivo studies, this compound is formulated as a clear solution using:

  • DMSO master stock : 10 mM in DMSO, stored at -80°C for ≤6 months.

  • Working solution : Dilution in PEG300/Tween 80/ddH2O (45:5:50 v/v) to prevent precipitation.

Analytical Data

  • Molecular weight : 700.78 g/mol (C42H40N2O8).

  • Spectroscopic validation :

    • NMR : Confirms stereochemistry and functional group integrity.

    • ITC (Isothermal Titration Calorimetry) : Measures binding affinity (Kd = 0.11 μM for Bcl-xL).

Quality Control and Stability

FormTemperatureStability Period
Powder-20°C3 years
DMSO solution-80°C6 months
Ethanol solution-20°C1 month

Degradation Pathways

  • Hydrolysis : Susceptible to ester and amide bond cleavage under extreme pH (pH <3 or >10).

  • Oxidation : Benzene rings may undergo peroxidation in the presence of light or free radicals.

Scalability and Process Optimization

Industrial-scale synthesis of this compound faces challenges due to:

  • Stereochemical complexity : Requires chiral resolution or asymmetric synthesis to maintain (2R) configuration.

  • Multi-step synthesis : Cumulative yield losses across protection, coupling, and deprotection steps.

Process improvements reported in preclinical studies include:

  • Flow chemistry : Continuous-flow reactors for amide coupling to enhance reproducibility.

  • Catalytic asymmetric synthesis : Use of chiral catalysts to streamline enantiomer production .

Chemical Reactions Analysis

Types of Reactions: Sabutoclax undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different binding affinities and selectivities for BCL-2 family proteins .

Scientific Research Applications

Sabutoclax has a wide range of scientific research applications, including:

Mechanism of Action

Sabutoclax exerts its effects by mimicking BH3-only proteins, which are natural antagonists of BCL-2 family proteins. By binding to the hydrophobic groove of anti-apoptotic BCL-2 family proteins, this compound displaces pro-apoptotic proteins such as BAX and BAK. This displacement triggers the activation of caspases, leading to apoptosis. This compound also modulates the expression of various apoptosis-related proteins, including Bax, Bim, PUMA, and survivin .

Comparison with Similar Compounds

Sabutoclax vs. ABT-737

Parameter This compound ABT-737
Targets BCL-2, BCL-XL, MCL-1, BFL-1 BCL-2, BCL-XL
MCL-1 Inhibition IC50 = 0.20 µM No significant activity
Efficacy in MCL-1-Dependent Cancers Effective in prostate, oral squamous cell carcinoma (OSCC) Limited efficacy in MCL-1-overexpressing models
Cell Death Induction Induces apoptosis at lower doses (e.g., 0.35–2.0 µM in OSCC) Requires higher concentrations (>5 µM) for similar effects
Synergy with mda-7/IL-24 Enhances apoptosis in prostate cancer No reported synergy

Key Findings :

  • This compound overcomes ABT-737 resistance in diffuse large B-cell lymphoma and MCL-1-dependent prostate cancer .
  • In OSCC, this compound achieves 60–80% cell death at 2.0 µM, while ABT-737 requires >10 µM for comparable effects .

This compound vs. S63845

Parameter This compound S63845
Primary Target Pan-BCL-2 inhibitor Selective MCL-1 inhibitor
MCL-1 Affinity IC50 = 0.20 µM Kd = 0.19 nM
Scope of Action Broad-spectrum BCL-2 family inhibition Narrow focus on MCL-1
Therapeutic Utility Effective in cancers reliant on multiple BCL-2 proteins (e.g., pancreatic, breast) Optimal for MCL-1-driven malignancies (e.g., multiple myeloma)

Key Findings :

  • S63845 exhibits 1,000-fold higher MCL-1 affinity than this compound but lacks activity against BCL-2 or BCL-XL .
  • This compound’s broad targeting is advantageous in heterogeneous tumors with overlapping anti-apoptotic protein dependencies .

This compound vs. AT-101 (Gossypol)

Parameter This compound AT-101 (Gossypol)
Structure Apogossypol derivative, optically pure Racemic mixture of gossypol enantiomers
Toxicity Lower off-target effects; no cytotoxicity in BAX/BAK knockout cells Higher toxicity due to non-specific interactions
Efficacy EC50 = 0.13–0.56 µM in prostate/lymphoma models Less potent (EC50 >1 µM in similar models)

Key Findings :

  • This compound’s rational design reduces toxicity while improving potency compared to AT-101 .
  • In transgenic lymphoma models, this compound achieves 60% tumor inhibition vs. 30% for AT-101 .

This compound in Combination Therapies

This compound demonstrates unique synergies:

  • With Minocycline: Reduces pancreatic tumor growth by 70% in vivo via STAT3 inhibition and mitochondrial apoptosis .
  • With mda-7/IL-24: Induces autophagy and NOXA/Bim-mediated apoptosis in prostate cancer .
  • With Chemotherapy : Synergizes with paclitaxel in breast cancer, reducing CSC populations and tumor sphere formation .

Biological Activity

Sabutoclax, also known as BI-97C1, is a derivative of Gossypol and functions primarily as a pan-Bcl-2 family antagonist. Its biological activity has been extensively studied in various cancer models, revealing its potential as a therapeutic agent against multiple malignancies, particularly those resistant to conventional therapies. This article summarizes the findings related to the biological activity of this compound, including its mechanisms of action, efficacy in different cancer types, and relevant case studies.

This compound targets members of the Bcl-2 family, particularly Mcl-1, which is often overexpressed in various cancers and associated with resistance to apoptosis. By inhibiting Mcl-1, this compound promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways. The compound exhibits a unique ability to sensitize resistant cancer cells to chemotherapy agents such as docetaxel and dasatinib.

Key Mechanisms:

  • Inhibition of Anti-apoptotic Proteins : this compound effectively inhibits Mcl-1, leading to the induction of apoptosis in cancer cells that overexpress this protein .
  • Synergistic Effects : It enhances the cytotoxic effects of other chemotherapeutics by restoring apoptotic signaling pathways .
  • Impact on Tumor Microenvironment : this compound has been shown to downregulate key signaling pathways involved in tumor progression and metastasis, such as HGF/c-Met signaling in prostate cancer models .

Efficacy in Cancer Models

This compound has demonstrated potent anti-tumor activity across a range of preclinical models. Below are some notable findings from various studies:

Cancer Type Model Findings
Prostate CancerTgfbr2 ColTKO MiceInduced apoptosis in castrate-resistant prostate cancer (CRPC) cells; reduced tumor progression .
Chronic Myeloid LeukemiaBlast Crisis Stem CellsSensitized dormant stem cells to dasatinib treatment .
Nasopharyngeal CarcinomaHuman Tumor XenograftsDisplayed broad-spectrum anti-tumor activity; effective against tumors with specific mutations .
Solid TumorsVarious Cell LinesShowed significant efficacy against multiple solid tumors; associated with defined biomarkers .

Prostate Cancer

A study using Tgfbr2 ColTKO mice demonstrated that this compound effectively inhibited tumor growth at both primary and metastatic sites. The compound was shown to restore sensitivity to apoptotic signals in CRPC cells, leading to significant tumor regression when used alone or in combination with docetaxel .

Chronic Myeloid Leukemia

In a model involving dormant blast crisis chronic myeloid leukemia stem cells, this compound sensitized these cells to dasatinib, overcoming resistance mechanisms that typically limit treatment efficacy .

Research Findings

Research has consistently highlighted the potential of this compound as an effective therapeutic agent:

  • Preclinical Trials : this compound has undergone various preclinical trials demonstrating its capacity to induce apoptosis selectively in cancerous tissues while sparing normal tissues .
  • Clinical Implications : Ongoing clinical trials are assessing its efficacy in patients with advanced malignancies, focusing on its role as a single-agent therapy and in combination with other treatments .

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